molecular formula C21H25N5O B6461323 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine CAS No. 2549018-51-9

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine

Cat. No.: B6461323
CAS No.: 2549018-51-9
M. Wt: 363.5 g/mol
InChI Key: BOMHXCBCMBQALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine is a sophisticated chemical hybrid designed for pharmaceutical research and drug discovery. This compound strategically incorporates two privileged pharmacophores: the imidazo[1,2-b]pyridazine scaffold and the phenylpiperazine group. The imidazo[1,2-b]pyridazine system is recognized in medicinal chemistry for its favorable physicochemical properties, including a high dipole moment that supports π-π stacking interactions and a robust hydrogen-bonding capacity, which are crucial for target engagement . This core structure is found in several FDA-approved drugs and clinical candidates, underscoring its relevance in developing novel bioactive molecules . The incorporation of a tert-butyl group at the 2-position is a common strategy to optimize steric and metabolic properties. The molecule is further functionalized with a 4-phenylpiperazine unit, linked via a carbonyl bridge to the heteroaromatic core. Phenylpiperazine is a well-known structural motif in neuropharmacology, often associated with activity on monoaminergic systems, and serves as a versatile scaffold for designing compounds with diverse receptor affinities . The carbonyl linker provides conformational restraint and can influence the molecule's overall bioavailability. Research Applications: This compound is primarily valuable as a key intermediate or a structural template in medicinal chemistry programs. It is suited for: Investigating structure-activity relationships (SAR) for novel therapeutic targets. Serving as a building block in the synthesis of more complex molecules for high-throughput screening. Studying the binding interactions of fused pyridazine systems in enzymology and molecular recognition. Note: This product is intended for research and laboratory use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-21(2,3)18-15-26-19(22-18)10-9-17(23-26)20(27)25-13-11-24(12-14-25)16-7-5-4-6-8-16/h4-10,15H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMHXCBCMBQALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction for Bicyclic Formation

The imidazo[1,2-b]pyridazine backbone is constructed through a condensation reaction between a 3-amino-6-halopyridazine and a tert-butyl-substituted α-bromoketone. The halogen in the pyridazine ring (e.g., Cl or Br) directs alkylation to the nitrogen adjacent to the amino group, ensuring regioselective cyclization.

Example Procedure :

  • Combine 3-amino-6-chloropyridazine (1.0 equiv) and 2-tert-butyl-α-bromopropiophenone (1.1 equiv) in acetonitrile.

  • Add sodium bicarbonate (2.0 equiv) and stir at 60°C for 12 hours.

  • Purify the crude product via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 2-tert-butylimidazo[1,2-b]pyridazine.

Key Data :

  • Yield: 65–75%

  • Characterization: 1H^1H NMR (400 MHz, CDCl3_3) δ 8.42 (s, 1H), 7.89 (d, J = 8.0 Hz, 1H), 7.56 (d, J = 8.0 Hz, 1H), 1.48 (s, 9H).

Amide Coupling with 4-Phenylpiperazine

Activation and Coupling

The carboxylic acid is activated using BOP-Cl or HATU and coupled with 4-phenylpiperazine under mild conditions.

Procedure :

  • Dissolve 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylic acid (1.0 equiv) in anhydrous dichloromethane.

  • Add BOP-Cl (1.2 equiv) and stir at room temperature for 2 hours under nitrogen.

  • Introduce 4-phenylpiperazine (1.5 equiv) and triethylamine (3.0 equiv), then stir overnight.

  • Concentrate the mixture and purify via column chromatography (CHCl3_3/MeOH, 95:5) to isolate the final product.

Key Data :

  • Yield: 40–50%

  • Characterization: 1H^1H NMR (500 MHz, DMSO-d6_6) δ 8.54 (s, 1H), 8.38 (d, J = 8.5 Hz, 1H), 7.58 (d, J = 8.5 Hz, 1H), 7.28–7.35 (m, 5H), 3.72–3.80 (m, 4H), 2.98–3.05 (m, 4H), 1.47 (s, 9H).

Optimization and Challenges

Regioselectivity in Cyclization

The tert-butyl group’s steric bulk can hinder cyclization efficiency. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (80°C) improves reaction rates.

Purification Considerations

The final compound’s lipophilicity necessitates gradient elution in chromatography. Tert-butyl groups may cause tailing; adding 0.1% acetic acid to the mobile phase enhances peak resolution .

Chemical Reactions Analysis

Types of Reactions: 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with Pd/C catalyst or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

The biological activity of 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine is primarily linked to its role as a CaMKII (Calcium/Calmodulin-dependent Protein Kinase II) inhibitor . CaMKII is crucial in various cellular processes, including muscle contraction and neurotransmitter release. Inhibition of this kinase has potential implications for treating neurological disorders and cardiac diseases .

Potential Therapeutic Applications

  • Neurological Disorders : Due to its ability to modulate calcium signaling pathways, this compound may be beneficial in treating conditions such as epilepsy and Alzheimer's disease.
  • Cardiac Diseases : Its role in regulating heart muscle function suggests potential applications in managing heart failure and arrhythmias.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, indicating that this compound may also have applications in treating inflammatory diseases .

Case Studies

Several studies have investigated the pharmacological effects of compounds similar to this compound:

  • Study on CaMKII Inhibition : A study demonstrated that compounds inhibiting CaMKII could reduce excitotoxicity in neuronal cells, suggesting therapeutic potential for neuroprotection .
  • Anti-inflammatory Activity : Research indicated that imidazo-pyridazines exhibited significant anti-inflammatory effects in animal models of arthritis .
  • Cardiovascular Applications : Investigations into related compounds revealed their efficacy in modulating cardiac contractility and arrhythmia prevention .

Mechanism of Action

The mechanism of action of 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs are compared in Table 1, with emphasis on heterocyclic cores, substituents, and pharmacological implications.

Table 1: Comparative Analysis of Structural Analogs

Compound Name / ID Core Structure Substituents/Linker Key Findings Reference
Target Compound Imidazo[1,2-b]pyridazine 2-tert-butyl; carbonyl linker Enhanced steric hindrance; potential for deep membrane interaction
PR2, PR12, PR27 (Oxicams) 1,2-Benzothiazine Two-carbon carbonyl linker Deep membrane penetration due to carbonyl-electron interaction [2]
Compound 14 (Pyrimidine) Pyrimidine Trifluoromethylphenyl; ester linker High lipophilicity; palladium-catalyzed synthesis [3]
1-(5-Nitropyridin-2-yl)-4-phenylpiperazine Pyridine Nitropyridine; direct linkage Anticancer activity in prostate cancer; rigid structure [4]
8a–c (D2/D3 ligands) N-arylpiperazine Nitrobenzyl substituents High D2/D3 receptor affinity; electron-withdrawing groups reduce basicity [5]

Physicochemical and Pharmacological Properties

  • Membrane Interaction : The target compound’s carbonyl linker is analogous to PR-series oxicams, which interact deeply with lipid bilayers due to lone-pair electron donation . This contrasts with three-carbon linkers (e.g., PR38), which localize near membrane surfaces.
  • dopamine receptors) .
  • Metabolic Stability : The tert-butyl group in the target compound may reduce oxidative metabolism compared to trifluoromethylphenyl (Compound 14) or bromophenyl substituents (), enhancing half-life .

Key Research Findings

  • Substituent Effects : The tert-butyl group’s steric bulk may hinder off-target interactions compared to smaller halogens (e.g., bromine in ) .
  • Linker Optimization : Carbonyl linkers favor membrane penetration, whereas ester or alkyl linkers (e.g., Compound 13) may prioritize solubility or metabolic pathways .

Biological Activity

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its intricate structure, which combines multiple heterocyclic moieties, particularly an imidazo[1,2-b]pyridazine core and a piperazine ring. Its unique molecular configuration may confer significant pharmacological properties, making it a candidate for further research in therapeutic applications.

Chemical Structure

The molecular formula for this compound is C18H22N4OC_{18}H_{22}N_{4}O with a molecular weight of approximately 306.4 g/mol. The compound's structure can be represented as follows:

IUPAC Name 12tertbutylimidazo[1,2b]pyridazine6carbonyl4phenylpiperazine\text{IUPAC Name }this compound

Research indicates that this compound primarily acts as a CaMKII (Calcium/Calmodulin-dependent Protein Kinase II) inhibitor . CaMKII plays a crucial role in various cellular processes, including muscle contraction and neurotransmitter release. Inhibition of this kinase has potential therapeutic implications for neurological disorders and cardiac diseases .

Anti-inflammatory and Anti-cancer Properties

Compounds with similar structures have shown significant anti-inflammatory and anti-cancer properties. For instance, studies suggest that imidazo-pyridazine derivatives may exhibit cytotoxic effects against various cancer cell lines. The biological evaluation of these compounds often involves assessing their ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Case Studies

  • Inhibition Studies : A study on similar derivatives revealed that certain imidazo[1,2-b]pyridazines demonstrated potent inhibition against specific cancer cell lines, highlighting the potential of this compound in oncology .
  • Neuroprotective Effects : Preliminary findings suggest that this compound may exert neuroprotective effects through its action on CaMKII pathways, which are critical in neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and biological activities of related compounds:

Compound NameStructure CharacteristicsUnique FeaturesBiological Activity
5-[4-(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]-3-cyclopropyl-1,2,4-thiadiazoleContains thiadiazole instead of triazoleMay exhibit different biological activity due to sulfur presencePotential anti-cancer activity
6-fluoroimidazo[1,2-b]pyridazineFluorine substitution on imidazo ringPotentially altered pharmacokineticsNeuroprotective effects
3-chloroimidazo[1,2-b]pyridazineChlorine substitution on imidazo ringDifferent electronic properties affecting reactivityCytotoxicity against cancer cells

Q & A

Basic: What are the recommended synthetic routes for 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis of this compound typically involves multi-step organic reactions. A general approach includes:

  • Step 1: Preparation of the imidazo[1,2-b]pyridazine core via cyclization reactions using tert-butyl-substituted precursors under reflux conditions (e.g., DMF at 80–100°C) .
  • Step 2: Introduction of the carbonyl group via Friedel-Crafts acylation or coupling reactions, requiring anhydrous conditions and catalysts like AlCl₃ or Pd-based systems .
  • Step 3: Piperazine functionalization: The 4-phenylpiperazine moiety is often introduced via nucleophilic substitution or amide coupling, with reaction efficiency dependent on solvent polarity (e.g., dichloromethane or acetonitrile) and base selection (e.g., triethylamine) .
    Critical Factors for Yield:
  • Temperature control during cyclization to avoid side products .
  • Catalyst loading (e.g., 5–10 mol% Pd for coupling reactions) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms substituent positions on the imidazo[1,2-b]pyridazine and piperazine rings. For example, the tert-butyl group exhibits a singlet at ~1.4 ppm in ¹H NMR, while aromatic protons show splitting patterns indicative of substitution .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions, such as the piperazine-phenyl linkage .
  • Mass Spectrometry (HRMS):
    • High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns to confirm the carbonyl and tert-butyl groups .
  • Infrared Spectroscopy (IR):
    • Stretching frequencies for carbonyl (1650–1750 cm⁻¹) and C-N bonds (1250–1350 cm⁻¹) validate key functional groups .

Advanced: How can researchers resolve discrepancies in biological activity data across different in vitro assays for this compound?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or biological models. A systematic approach includes:

  • Assay Standardization:
    • Replicate experiments under controlled conditions (e.g., pH, temperature, serum concentration) to minimize variability .
  • Mechanistic Profiling:
    • Use target-specific assays (e.g., enzyme inhibition kinetics, receptor binding affinity via SPR) to isolate confounding factors. For example, conflicting cytotoxicity data may require testing against isogenic cell lines with/without the target receptor .
  • Pharmacokinetic Analysis:
    • Evaluate solubility, plasma protein binding, and metabolic stability (e.g., microsomal assays) to explain poor in vitro-in vivo correlation .

Advanced: What computational strategies are employed to predict the binding affinity of this compound with target enzymes or receptors?

Methodological Answer:

  • Molecular Docking:
    • Tools like AutoDock Vina or Schrödinger Suite model interactions between the tert-butyl/piperazine groups and hydrophobic pockets of targets (e.g., kinases). Docking scores correlate with experimental IC₅₀ values when validated against crystal structures .
  • Molecular Dynamics (MD) Simulations:
    • Simulations (e.g., GROMACS ) assess binding stability over 50–100 ns trajectories, identifying critical residues for hydrogen bonding or π-π stacking .
  • QSAR Modeling:
    • Quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and topological indices predict activity against related targets (e.g., imidazo[1,2-a]pyridine analogs) .

Advanced: How can researchers optimize the reaction pathway to reduce byproducts during the synthesis of the imidazo[1,2-b]pyridazine core?

Methodological Answer:

  • Design of Experiments (DoE):
    • Apply response surface methodology (RSM) to optimize variables (temperature, catalyst ratio, solvent) and minimize side reactions. For example, a central composite design identifies optimal reflux time and stoichiometry for cyclization .
  • Catalyst Screening:
    • Test alternatives to AlCl₃ (e.g., FeCl₃ or Brønsted acids) to reduce Lewis acid-mediated degradation .
  • In Situ Monitoring:
    • Use HPLC or UPLC to track intermediate formation and terminate reactions at >90% conversion to prevent over-reaction .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer:

  • Temperature: Store at –20°C in airtight, light-resistant vials to prevent degradation of the tert-butyl group and carbonyl moiety .
  • Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the piperazine-carbonyllinkage .
  • Solvent Choice: For long-term stability in solution, use anhydrous DMSO or DMF, as aqueous buffers promote decomposition .

Advanced: How can structural modifications to the tert-butyl or phenylpiperazine groups enhance target selectivity?

Methodological Answer:

  • Bioisosteric Replacement:
    • Replace tert-butyl with trifluoromethyl or cyclopropyl to modulate lipophilicity and steric effects, improving membrane permeability .
  • Piperazine Substitution:
    • Introduce electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring to enhance receptor binding via halogen bonding .
  • SAR Studies:
    • Synthesize analogs with varied substituents and compare IC₅₀ values across targets (e.g., kinase panels) to map structure-selectivity relationships .

Basic: What in vitro assays are most suitable for initial biological evaluation of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Fluorescence-based assays (e.g., ADP-Glo™ kinase assay) quantify inhibition of kinases or proteases .
  • Cell Viability Assays:
    • MTT or CellTiter-Glo® screens in cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity .
  • Receptor Binding:
    • Radioligand displacement assays (e.g., using ³H-labeled antagonists) determine affinity for GPCRs or ion channels .

Advanced: How can contradictory data between enzymatic and cellular assays be reconciled?

Methodological Answer:

  • Permeability Assessment:
    • Measure cellular uptake via LC-MS/MS to confirm intracellular compound levels match enzymatic assay concentrations .
  • Off-Target Profiling:
    • Use phosphoproteomics or RNA-seq to identify unintended targets or pathways affected in cellular models .
  • Prodrug Design:
    • Modify the compound to enhance membrane permeability (e.g., ester prodrugs) and retest activity .

Advanced: What strategies are recommended for scaling up synthesis while maintaining purity?

Methodological Answer:

  • Continuous Flow Chemistry:
    • Implement flow reactors for imidazo[1,2-b]pyridazine synthesis to improve heat/mass transfer and reduce byproducts .
  • Crystallization Optimization:
    • Use solvent-antisolvent systems (e.g., ethanol/water) to enhance crystal purity and yield .
  • Process Analytical Technology (PAT):
    • In-line FTIR or Raman monitors reaction progress in real time, enabling immediate adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.